molecular formula C7H16N3OP B14750520 Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- CAS No. 2275-81-2

Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl-

Cat. No.: B14750520
CAS No.: 2275-81-2
M. Wt: 189.20 g/mol
InChI Key: RJINYDJYHIWLRL-UHFFFAOYSA-N
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Description

Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- is a chemical compound with the molecular formula C7H15N3OP It is characterized by the presence of aziridine rings attached to a phosphinic amide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- typically involves the reaction of aziridine with a phosphinic amide precursor. One common method involves the reaction of aziridine with a phosphinic chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphinic acid derivatives, phosphine derivatives, and various substituted aziridine compounds.

Scientific Research Applications

Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of aziridine-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic amide, P,P-bis(1-aziridinyl)-N-phenyl-
  • Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-6-methyl-2-pyrimidinyl)-
  • Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-methyl-2-pyrimidinyl)-

Uniqueness

Phosphinic amide, P,P-bis(1-aziridinyl)-N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2275-81-2

Molecular Formula

C7H16N3OP

Molecular Weight

189.20 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]propan-1-amine

InChI

InChI=1S/C7H16N3OP/c1-2-3-8-12(11,9-4-5-9)10-6-7-10/h2-7H2,1H3,(H,8,11)

InChI Key

RJINYDJYHIWLRL-UHFFFAOYSA-N

Canonical SMILES

CCCNP(=O)(N1CC1)N2CC2

Origin of Product

United States

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